Barium hydroxide monohydrate

Overview

Description

Barium hydroxide monohydrate is a white granular substance . It is one of the principal compounds of barium and is also known as baryta or baryta-water . It is used in water purification, to make lubricating and oil additives, and to make other barium-containing chemicals .

Synthesis Analysis

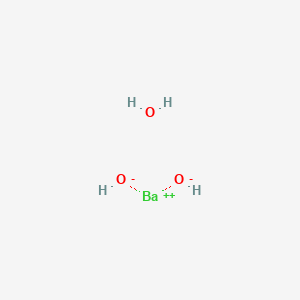

Barium hydroxide can be prepared by dissolving barium oxide (BaO) in water . The reaction is highly exothermic, producing barium hydroxide and liberating a significant amount of heat . It crystallizes as the octahydrate, which can be converted to the monohydrate by heating in air .Molecular Structure Analysis

The monohydrate adopts a layered structure . The Ba2+ centers adopt a square antiprismatic geometry. Each Ba2+ center is bound by two water ligands and six hydroxide ligands, which are respectively doubly and triply bridging to neighboring Ba2+ center sites .Chemical Reactions Analysis

Barium hydroxide forms an alkaline solution in water, which can be used to titrate weak acids . Its clear aqueous solution is guaranteed to be free of carbonate as barium carbonate is insoluble in water . Barium hydroxide decomposes to barium oxide when heated to 800°C .Physical And Chemical Properties Analysis

Barium hydroxide monohydrate appears as a white solid . It has a molar mass of 189.355 g/mol . It has a density of 3.743 g/cm3 . It has a melting point of 300°C and a boiling point of 780°C . It is slightly soluble in water .Scientific Research Applications

Production of High-Purity Lithium Hydroxide

Barium hydroxide monohydrate is used as a causticizing agent in the production of high-purity lithium hydroxide monohydrate (LiOH⋅H2O), which is essential for various applications including lithium-ion battery cathode material, carbon dioxide scrubbers, grease, and ceramics . The process involves reacting barium hydroxide with lithium sulfate (Li2SO4) to produce LiOH⋅H2O with over 99.5% purity .

Analytical Chemistry

In analytical chemistry, barium hydroxide monohydrate serves as a reagent for the detection of carbon dioxide . Its ability to react with CO2 makes it a valuable tool for analyzing and quantifying the presence of carbon dioxide in various samples.

Water Treatment

Barium hydroxide monohydrate acts as a pH regulator in water treatment processes . It helps in neutralizing acidic or basic water, ensuring that the pH levels are appropriate for safe consumption and use.

Production of Barium Salts

The compound is instrumental in synthesizing other barium salts . These salts have diverse applications, ranging from manufacturing pigments to use in the medical field as contrast agents for imaging.

Ceramics Manufacturing

Barium hydroxide monohydrate is utilized in the ceramics industry . It plays a role in the chemical formulation of ceramic materials, affecting properties like durability and finish.

Lubricating and Oil Additives

This chemical is used to prepare lubricating and oil additives . These additives enhance the performance of lubricants, improving the efficiency and lifespan of mechanical systems.

Dehydration and Sulfate Removal

Barium hydroxide monohydrate is employed to dehydrate and remove sulfate from various products . This is particularly important in chemical processes where the presence of water or sulfate can negatively impact the quality of the final product.

Precursor to Other Compounds

It serves as a precursor to a wide range of barium compounds . These compounds are used in various industries, including electronics, for their unique properties.

Mechanism of Action

Target of Action

Barium hydroxide monohydrate (Ba(OH)2·H2O), also known as baryta, is a chemical compound that primarily targets water molecules . It is an alkali metal hydroxide, which means its nature is fundamentally basic .

Mode of Action

Upon dissolving in water, barium hydroxide monohydrate undergoes an exothermic reaction, liberating heat and forming barium ions (Ba2+) and hydroxide ions (OH-) . This reaction can be represented as follows:

Ba(OH)2+H2O→Ba2++2OH−+H2OBa(OH)_2 + H_2O \rightarrow Ba^{2+} + 2OH^- + H_2O Ba(OH)2+H2O→Ba2++2OH−+H2O

The compound’s interaction with water results in the formation of these ions, which can then interact with other compounds or elements in the environment .

Biochemical Pathways

Barium hydroxide monohydrate can participate in several biochemical pathways. For instance, it can react with acids to neutralize them and form barium salts and water . It can also react with carbon dioxide (CO2) to form barium carbonate (BaCO3) and water . Furthermore, it can react with ammonium salts, releasing ammonia gas (NH3) .

Pharmacokinetics

Barium hydroxide monohydrate is moderately soluble in water . At 20°C, approximately 3.89 grams of Ba(OH)2 can dissolve in 100 grams of water . This solubility influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of barium hydroxide monohydrate’s action are largely based on its reactions with other compounds. For instance, its reaction with acids results in the formation of barium salts and water, neutralizing the acid . Its reaction with carbon dioxide forms barium carbonate, a compound with various uses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of barium hydroxide monohydrate. For instance, its solubility in water can be affected by the temperature . Moreover, the presence of other compounds, such as acids, carbon dioxide, or ammonium salts, can influence its reactions . Furthermore, barium hydroxide monohydrate can decompose into barium oxide when heated to 800°C .

Safety and Hazards

Future Directions

Barium hydroxide monohydrate is used as a precursor to other barium compounds . The monohydrate is used to dehydrate and remove sulfate from various products . It is also used in the production of lithium-ion battery cathode material . The future demand for barium hydroxide monohydrate is expected to grow, and it is poised to play a pivotal role in shaping the industry’s trajectory .

properties

IUPAC Name |

barium(2+);dihydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3H2O/h;3*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQTUHKAQKWLIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(OH)2.H2O, BaH4O3 | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium hydroxide monohydrate is a white powder. It is slightly soluble in water. It is corrosive to metals and tissue. It is used in water purification, to make lubricating and oil additives, to make barium containing chemicals and for many other uses. | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

22326-55-2, 12230-71-6 | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium hydroxide (Ba(OH)2), monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22326-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide, octahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12230-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022326552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium hydroxide (Ba(OH)2), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Barium Hydroxide Monohydrate used in organic synthesis, and what makes it advantageous in certain reactions?

A: Barium Hydroxide Monohydrate serves as a catalyst in various organic reactions. One example is its use in the Robinson Annulation, a multi-step process involving a Michael addition, aldol condensation, and dehydration []. The advantage of Barium Hydroxide Monohydrate in this reaction is its ability to promote the reaction in a stepwise manner under controlled conditions. This allows for the isolation of intermediates, providing valuable insights into the reaction mechanism and enabling the synthesis of a diverse set of molecules for further study [].

Q2: Can you elaborate on the role of Barium Hydroxide Monohydrate in material science, specifically in the synthesis of Barium Titanate (BaTiO3)?

A: Barium Hydroxide Monohydrate plays a crucial role as a precursor in the sol-gel synthesis of Barium Titanate (BaTiO3), a ferroelectric material with numerous technological applications [, ]. Research has shown that reacting Titanium (IV) isopropoxide with Barium Hydroxide Monohydrate in benzyl alcohol yields nanocrystalline BaTiO3 []. The water molecule present in the monohydrate is sufficient for the hydrolysis of the alkoxide, leading to the formation of BaTiO3 nanoparticles. Notably, the size of these nanoparticles can be controlled by adjusting the water concentration in the reaction medium []. This highlights the importance of Barium Hydroxide Monohydrate in controlling the properties of the final material.

Q3: The research mentions the importance of the reaction medium when using Barium Hydroxide Monohydrate for BaTiO3 synthesis. Can you explain this further?

A: The choice of reaction medium significantly impacts the phase and particle size of the resulting BaTiO3. For instance, when using Barium Hydroxide Monohydrate and Titanium (IV) isopropoxide, the perovskite phase of BaTiO3 only forms in benzyl alcohol and not in 2-methoxyethanol []. This difference arises from the varying interactions between the solvents, precursors, and intermediates formed during the reaction. Selecting the appropriate solvent is therefore critical for obtaining the desired BaTiO3 phase and morphology.

Q4: Beyond BaTiO3, are there other applications of Barium Hydroxide Monohydrate in material synthesis or processing?

A: Yes, research indicates that Barium Hydroxide Monohydrate is employed in the reclamation of used turbine engine oils []. It serves as a pretreatment agent before distillation, aiding in the removal of acidic contaminants from the oil. This process helps in regenerating used oil and reducing waste [].

Q5: The research mentions analyzing the synthesized compounds using spectroscopic techniques. Can you specify which techniques were used and their importance?

A: The research employed various spectroscopic techniques to characterize the synthesized compounds. These included Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, COSY, NOESY, and HETCOR), and X-Ray Diffraction (XRD) [, , ]. These techniques provide valuable information about the molecular structure, bonding, and crystalline structure of the compounds. For example, IR spectroscopy helps identify functional groups, while NMR provides details about the carbon and hydrogen framework of a molecule. XRD is crucial for determining the crystal structure of materials like BaTiO3. These techniques are essential for confirming the identity and purity of the synthesized products and for understanding their properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,9S,12S,18S,24S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide](/img/structure/B1256712.png)

![3-(3,5-Dimethylphenyl)-1-[1-(7-methoxy-2-benzofuranyl)ethyl]-1-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1256714.png)

![(2S)-2-[[oxo-[5-[oxo-[(phenylmethyl)amino]methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid (phenylmethyl) ester](/img/structure/B1256716.png)

![N-[4-[[2-methoxy-5-[4-oxo-3-(phenylmethyl)-2-quinazolinyl]phenyl]methoxy]phenyl]acetamide](/img/structure/B1256722.png)